molecular formula C10H12O2 B3075624 3-Ethyl-4-methoxybenzaldehyde CAS No. 103323-26-8

3-Ethyl-4-methoxybenzaldehyde

Cat. No. B3075624
M. Wt: 164.2 g/mol
InChI Key: SYSSIBOIEINVOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-4-methoxybenzaldehyde is a chemical compound with the CAS Number: 103323-26-8 . It has a molecular weight of 164.2 and is a liquid at room temperature . It is stored at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of 3-Ethyl-4-methoxybenzaldehyde can be carried out using starting material of 4-bromoacetophenone through Claisen-Schmidt base catalyzed condensation . The reaction is stirred at 25°C for 4 hours .


Molecular Structure Analysis

The IUPAC name of 3-Ethyl-4-methoxybenzaldehyde is 3-ethyl-4-methoxybenzaldehyde . The InChI code is 1S/C10H12O2/c1-3-9-6-8(7-11)4-5-10(9)12-2/h4-7H,3H2,1-2H3 . The InChI key is SYSSIBOIEINVOP-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-Ethyl-4-methoxybenzaldehyde is a liquid at room temperature . It is stored at temperatures between 2-8°C . It is soluble in methanol .

Scientific Research Applications

Thermophysical Properties

Research on various aldehydes, including 3-ethyl-4-methoxybenzaldehyde, has been conducted focusing on their thermophysical properties. A study by Temprado, Roux, and Chickos (2008) using differential scanning calorimetry (DSC) analyzed the temperatures, enthalpies, entropies of fusion, and heat capacities of these compounds, including their behavior from a solid state to their respective melting temperatures (Temprado, Roux, & Chickos, 2008).

Vibrational and Quantum Chemical Investigations

In 2016, Abbas, Gökce, and Bahçelī conducted spectroscopic and quantum chemical investigations on 4-hexyloxy-3-methoxybenzaldehyde, a derivative of vanillin, which is related to 3-Ethyl-4-methoxybenzaldehyde. This study included the analysis of vibrational frequencies, NMR and UV-vis spectra, HOMO-LUMO analysis, and thermodynamic parameters (Abbas, Gökce, & Bahçelī, 2016).

Fluorescent Sensor for Cerium(III)

A significant application of 4-methoxybenzaldehyde, related to 3-ethyl-4-methoxybenzaldehyde, is in the development of fluorescent sensors. Das, Bharali, and Goyari (2018) synthesized a compound that showed enhanced fluorescence intensity when interacting with Cerium(III). This has implications for detecting and measuring certain metal ions (Das, Bharali, & Goyari, 2018).

Synthesis of Nitrogen-Containing Compounds

Dikusar and Kozlov (2007) explored the reactions of 3-ethoxy-4-hydroxybenzaldehyde, a related compound, with methyl and ethyl chloroformates. This research contributes to the synthesis of various nitrogen-containing compounds, demonstrating the chemical versatility of these aldehydes (Dikusar & Kozlov, 2007).

Synthesis Methods and Applications

The synthesis and applications of vanillin, closely related to 3-ethyl-4-methoxybenzaldehyde, have been extensively reviewed. Ju and Xin (2003) discussed various synthesis methods of vanillin, highlighting its widespread use in industries like pharmaceuticals and food flavoring (Tan Ju & Liao Xin, 2003).

Vibrational Dynamics and DFT Calculations

Ribeiro-Claro et al. (2021) assessed the dynamics of 4-ethoxybenzaldehyde in the solid state through INS spectroscopy combined with periodic DFT calculations. This study provides insights into the molecular and vibrational dynamics of similar compounds (Ribeiro-Claro et al., 2021).

Safety And Hazards

3-Ethyl-4-methoxybenzaldehyde has some safety hazards. It has the GHS07 pictogram and the signal word is "Warning" . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P305, P351, and P338 .

Relevant Papers The relevant papers retrieved indicate that 3-Ethyl-4-methoxybenzaldehyde is synthesized using a green chemistry approach of solvent-free synthesis using grinding techniques . The structures of the synthesized compounds were confirmed by gas chromatography–mass spectrometry (GC-MS) .

properties

IUPAC Name

3-ethyl-4-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-3-9-6-8(7-11)4-5-10(9)12-2/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSSIBOIEINVOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101307391
Record name 3-Ethyl-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101307391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-4-methoxybenzaldehyde

CAS RN

103323-26-8
Record name 3-Ethyl-4-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103323-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethyl-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101307391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 4-bromo-2-ethyl-1-methoxybenzene (J. Chem. Soc., Perkin Trans. 1, 1987, 1423; 2.13 g, 9.9 mmol) in THF (30 ml) was cooled to −78° C. A 1.6M solution of n-BuLi in hexane (7.42 ml, 11.9 mmol) was added slowly and the mixture was stirred for 1.5 h. at −78° C. The mixture was warmed slowly to −10° C. and subsequently again cooled to −78° C. DMF (2.29 ml, 29.7 mmol) was added slowly and the mixture was stirred for 1 h. at −78° C. and for 1 h. at 0° C. The reaction mixture was poured into ice-cold 3M HCl and extracted with diethyl ether. The organic phase was dried and filtered, and the filtrate was concentrated. The residue was purified by chromatography (SiO2, hexane/EtOAc 8:1=>2:1). There were obtained 690 mg (42%) of 3-ethyl-4-methoxy-benzaldehyde as a yellowish liquid.
Quantity
2.13 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.42 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.29 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethyl-4-methoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
3-Ethyl-4-methoxybenzaldehyde
Reactant of Route 3
Reactant of Route 3
3-Ethyl-4-methoxybenzaldehyde
Reactant of Route 4
Reactant of Route 4
3-Ethyl-4-methoxybenzaldehyde
Reactant of Route 5
Reactant of Route 5
3-Ethyl-4-methoxybenzaldehyde
Reactant of Route 6
Reactant of Route 6
3-Ethyl-4-methoxybenzaldehyde

Citations

For This Compound
1
Citations
GB Kharas, SM Russell, H Baird, G Cipolla… - … Science, Part A: Pure …, 2007 - Taylor & Francis
… 2,3‐Dimethoxy, 2,4‐dimethoxy, 2,5‐dimethoxy, 3,4‐dimethoxy, and 3‐ethyl‐4‐methoxybenzaldehyde, malononitrile, and piperidine supplied from Aldrich Chemical Co., were used for …
Number of citations: 2 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.